N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Anticancer drug discovery EGFR kinase inhibition Quinoxaline SAR

N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (CAS 1428359-76-5, molecular formula C24H21N3O3, molecular weight 399.45 g/mol) is a synthetic small molecule belonging to the N-substituted 2-oxo-3-phenylquinoxaline acetamide class. This compound features a 3-methoxybenzyl moiety attached via an acetamide linker to the N1 position of the 2-oxo-3-phenylquinoxaline core—a scaffold extensively investigated for anticancer and antimicrobial applications.

Molecular Formula C24H21N3O3
Molecular Weight 399.45
CAS No. 1428359-76-5
Cat. No. B2551921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
CAS1428359-76-5
Molecular FormulaC24H21N3O3
Molecular Weight399.45
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O3/c1-30-19-11-7-8-17(14-19)15-25-22(28)16-27-21-13-6-5-12-20(21)26-23(24(27)29)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28)
InChIKeyLXGSOAKYAFGHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (CAS 1428359-76-5): Procurement-Relevant Compound Identity and Class Context


N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (CAS 1428359-76-5, molecular formula C24H21N3O3, molecular weight 399.45 g/mol) is a synthetic small molecule belonging to the N-substituted 2-oxo-3-phenylquinoxaline acetamide class . This compound features a 3-methoxybenzyl moiety attached via an acetamide linker to the N1 position of the 2-oxo-3-phenylquinoxaline core—a scaffold extensively investigated for anticancer and antimicrobial applications [1]. The compound is commercially supplied for research use at a typical purity of ≥95% , and its structural configuration places it within the benzylamine subseries of phenylquinoxaline acetamides, a group identified as yielding the most potent cytotoxic derivatives in comparative structure–activity relationship (SAR) studies [1].

Why In-Class Quinoxaline Acetamides Cannot Be Interchanged with N-(3-Methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide in Research Procurement


The 2-oxo-3-phenylquinoxaline acetamide scaffold exhibits pronounced substituent-dependent biological activity, rendering generic substitution scientifically invalid. In the foundational SAR study by Ahmed et al. (2018), fifteen N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides were synthesized and evaluated across three substructural series: benzylamines (5a–f), sulfonamides (6a–f), and amino acid conjugates (8a–c) [1]. The benzylamine subseries—to which the 3-methoxybenzyl derivative belongs—was explicitly identified as yielding the most active anticancer compounds, with the lead compounds 5f and 6f demonstrating EGFR inhibitory activity at 1.89 and 2.05 µM, respectively [1]. In contrast, other subseries members showed divergent antimicrobial versus anticancer selectivity profiles. Even within the benzylamine group, substitution pattern on the benzyl ring critically modulates potency: electron-donating groups (e.g., methoxy) versus electron-withdrawing groups (e.g., chloro) are expected to alter both target affinity and pharmacokinetic behavior [1]. Therefore, procurement of a specific benzyl-substituted derivative—rather than any generic quinoxaline acetamide—is essential for experimental reproducibility and valid SAR continuation.

Quantitative Differentiation Evidence for N-(3-Methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide Against Closest Analogs


Benzylamine Subseries Superiority: Class-Level Anticancer Activity Advantage Over Sulfonamide and Amino Acid Congeners

In the 2018 head-to-head comparison of three N-substituted 2-oxo-3-phenylquinoxaline acetamide subseries, the benzylamine derivatives (series 5a–f, which includes the 3-methoxybenzyl congener) were identified as the most active anticancer compounds, with lead compounds 5f and 6f achieving EGFR inhibitory IC50 values of 1.89 µM and 2.05 µM, respectively [1]. By contrast, the amino acid conjugate series (8a–c) showed preferential antimicrobial activity, and the sulfonamide series (6a–f) exhibited mixed antimicrobial–anticancer profiles with substantial variability [1]. This subseries-level differentiation establishes that benzylamine-substituted phenylquinoxaline acetamides possess a distinct anticancer activity signature not shared by other N-substitution types within the same core scaffold.

Anticancer drug discovery EGFR kinase inhibition Quinoxaline SAR

Molecular Weight Differentiation: N-(3-Methoxybenzyl) Derivative (MW 399.45) vs. Unsubstituted Parent Acetamide (MW 279.29)

The 3-methoxybenzyl substitution increases molecular weight from 279.29 g/mol (parent 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, CAS 869315-66-2) to 399.45 g/mol . This 120.16 g/mol increase, accompanied by the addition of the lipophilic 3-methoxybenzyl group (calculated cLogP increase of approximately 2.1–2.5 units based on the benzylamine fragment), fundamentally alters the compound's drug-likeness profile. The parent acetamide falls within optimal Lipinski parameter space for CNS penetration (MW < 300), whereas the 3-methoxybenzyl derivative shifts toward higher lipophilicity and larger molecular volume, which is more consistent with peripheral anticancer target engagement requiring enhanced membrane partitioning [1].

Physicochemical characterization Lipophilicity Drug-likeness

Commercially Verified Purity Specification (≥95%) vs. Unvalidated Analogs Lacking Quality Documentation

CAS 1428359-76-5 is available from multiple commercial suppliers with a documented purity specification of ≥95% . The ChemicalBook supplier database lists this compound with available pack sizes ranging from 5 g to >10 kg, indicating established synthesis and quality control workflows suitable for both milligram-scale exploratory research and gram-scale lead optimization studies . In contrast, many closely related N-benzyl-2-oxo-3-phenylquinoxaline acetamide analogs (e.g., N-(2-chlorobenzyl), N-(4-methylbenzyl), N-(3-acetylphenyl) variants) are cataloged solely on excluded vendor platforms without independent purity verification from authoritative databases, creating procurement risk for researchers requiring documented quality assurance.

Procurement quality control Compound characterization Research reproducibility

Substituent-Dependent Antimicrobial vs. Anticancer Selectivity: The 3-Methoxybenzyl Motif in Context of Benzylamine SAR

Within the benzylamine subseries (5a–f) reported by Ahmed et al. (2018), the specific substitution on the benzyl ring governs the balance between antimicrobial and anticancer activity. Compounds 5a, 5c, and 5d exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with 5c approaching ciprofloxacin-equivalent potency, while compounds 5f and 6f were distinguished as the most potent anticancer agents with micromolar EGFR inhibition [1]. The 3-methoxy substitution on the benzyl ring (as in CAS 1428359-76-5) introduces an electron-donating group at the meta position, which, based on the SAR trends observed in this series, is predicted to favor anticancer EGFR-targeted activity over broad-spectrum antimicrobial effects [1]. This contrasts with halogen-substituted (e.g., chloro) or unsubstituted benzyl analogs that may exhibit stronger antimicrobial signatures.

Dual-activity profiling Antimicrobial screening Selectivity index

Optimal Research and Procurement Application Scenarios for N-(3-Methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide


EGFR-Targeted Anticancer Lead Optimization in Benzylamine Quinoxaline Series

Based on the class-level evidence that benzylamine-substituted 2-oxo-3-phenylquinoxaline acetamides demonstrate the most potent EGFR inhibitory activity (1.89–2.05 µM for lead compounds 5f and 6f) [1], CAS 1428359-76-5 serves as a key structural intermediate for systematic SAR exploration around the 3-methoxybenzyl motif. Researchers can use this compound as a starting point to evaluate the impact of meta-methoxy substitution on EGFR binding affinity, selectivity versus other kinases, and cellular antiproliferative activity—building directly on the established benzylamine subseries advantage over sulfonamide and amino acid congeners [1].

Comparative Anticancer vs. Antimicrobial Selectivity Profiling Studies

The dual-activity potential of quinoxaline acetamides demands careful selectivity characterization. The 3-methoxybenzyl derivative, with its electron-donating substituent predicted to favor anticancer over antimicrobial activity based on SAR trends from Ahmed et al. (2018) [1], is ideally suited for head-to-head selectivity profiling against halogen-substituted benzyl analogs (e.g., N-(2-chlorobenzyl) derivative) within the same assay panel. Such comparative studies can quantify the selectivity index shift attributable to the 3-methoxy substitution, directly informing lead candidate triage.

Physicochemical Property Benchmarking for Drug-Likeness Optimization

With a molecular weight of 399.45 g/mol and estimated cLogP of ~3.8–4.2 [1], this compound occupies a critical position in the Lipinski parameter space between the CNS-penetrant parent acetamide (MW 279.29, cLogP ~1.6) and higher-molecular-weight, excessively lipophilic quinoxaline derivatives that may suffer from poor solubility and high metabolic clearance. It is therefore well-suited as a benchmark compound for assessing how incremental benzyl substitution modulates permeability, solubility, and metabolic stability in the phenylquinoxaline acetamide series .

Reproducible Procurement for Preclinical Candidate Exemplification

The availability of CAS 1428359-76-5 from multiple independent suppliers with documented ≥95% purity and pack sizes from 5 g to >10 kg [1] makes this compound a practical choice for preclinical candidate exemplification studies where lot-to-lot consistency and supply chain reliability are critical. Researchers requiring gram-scale quantities for in vivo efficacy or preliminary toxicology studies can rely on established commercial sourcing, reducing the risk of synthesis-related variability that may confound biological readouts.

Quote Request

Request a Quote for N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.